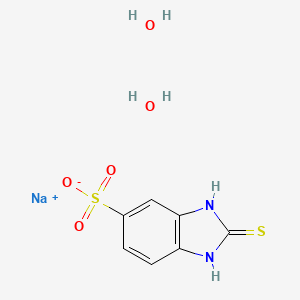
3,6,9,12-Tetraoxatridec-1-yl methacrylate
Übersicht
Beschreibung
3,6,9,12-Tetraoxatridec-1-yl methacrylate is a heterocyclic organic compound . It is also known as 2,5,8,11-tetraoxatridecan-13-yl methacrylate, Poly (ethylene glycol) methyl ether methacrylate, and Methoxytetraethyleneglycol methacrylate . Its molecular formula is C13H24O6 .
Molecular Structure Analysis
The molecular structure of 3,6,9,12-Tetraoxatridec-1-yl methacrylate is represented by the molecular formula C13H24O6 . The compound has a molecular weight of 276.326060 g/mol . The canonical SMILES representation of the compound isCC(=C)C(=O)OCCOCCOCCOCCOC . Physical And Chemical Properties Analysis
3,6,9,12-Tetraoxatridec-1-yl methacrylate has a boiling point of 341.2ºC at 760 mmHg and a flash point of 145.7ºC . The compound has a density of 1.035g/cm³ . It has 6 H-Bond acceptors and 0 H-Bond donors .Wissenschaftliche Forschungsanwendungen
Polymerization Reactions
3,6,9,12-Tetraoxatridec-1-yl methacrylate is often used in polymerization reactions . It can be used to create polymers with specific properties, making it a valuable tool in materials science and engineering .
Hydrogel Fabrication
This compound is frequently used in the fabrication of hydrogels . Hydrogels are networks of polymer chains that are hydrophilic, and they can hold a large amount of water or biological fluids . These properties make hydrogels useful in a variety of applications, including tissue engineering and drug delivery systems .
Emulsion Polymers
3,6,9,12-Tetraoxatridec-1-yl methacrylate is used in the production of emulsion polymers . Emulsion polymers are used in a variety of products, including paints, adhesives, and coatings .
Cosmetics
The compound is also used in the cosmetics industry . Its properties can help to improve the texture and performance of cosmetic products .
Construction Materials
In the construction industry, 3,6,9,12-Tetraoxatridec-1-yl methacrylate is used as an additive in certain types of construction materials . It can help to enhance the properties of these materials, making them more durable and effective .
Emulsifiers
This compound is used as an emulsifier . Emulsifiers are substances that help mix two liquids that would otherwise not mix well, such as oil and water . This property makes it useful in a variety of industries, including food and beverage, pharmaceutical, and cosmetic industries .
Wirkmechanismus
Target of Action
This compound is a type of methacrylate, which are commonly used in the production of polymers . Therefore, its targets may be related to polymerization processes.
Mode of Action
The mode of action of 3,6,9,12-Tetraoxatridec-1-yl methacrylate is likely related to its role in the formation of polymers. Methacrylates are known to undergo polymerization in the presence of a catalyst or under the influence of heat or light
Biochemical Pathways
As a methacrylate, it may be involved in the polymerization process, leading to the formation of polymers . The downstream effects of this process could include the creation of various materials with different physical properties, depending on the specific conditions of the polymerization.
Pharmacokinetics
As a methacrylate, it is likely to be poorly absorbed and rapidly excreted, limiting its bioavailability . .
Result of Action
Given its potential role in polymerization, it may contribute to the formation of polymers with various physical properties . These polymers could have a wide range of applications, from construction materials to biomedical devices.
Action Environment
The action, efficacy, and stability of 3,6,9,12-Tetraoxatridec-1-yl methacrylate can be influenced by various environmental factors. For instance, temperature, light, and the presence of a catalyst can affect the rate and extent of its polymerization . Additionally, the pH and ionic strength of the solution can also impact its reactivity.
Eigenschaften
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O6/c1-12(2)13(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3/h1,4-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCGBOKYIUDIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206064 | |
| Record name | 3,6,9,12-Tetraoxatridec-1-yl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,9,12-Tetraoxatridec-1-yl methacrylate | |
CAS RN |
57454-26-9 | |
| Record name | 3,6,9,12-Tetraoxatridec-1-yl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57454-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxatridec-1-yl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057454269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12-Tetraoxatridec-1-yl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12-tetraoxatridec-1-yl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B7800498.png)









